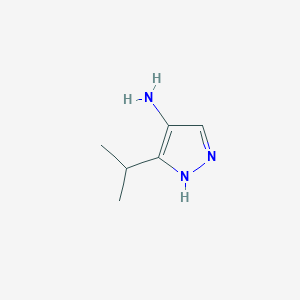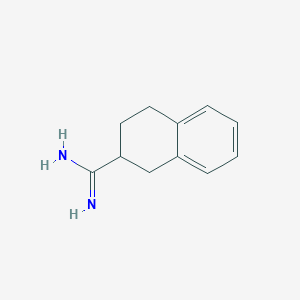![molecular formula C11H19NO2 B13257161 4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13257161.png)
4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol is an organic compound with the molecular formula C12H21NO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains both amine and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol typically involves the reaction of 5-methylfuran-2-carbaldehyde with an appropriate amine and a reducing agent. One common method is the reductive amination of 5-methylfuran-2-carbaldehyde with pentan-1-amine using sodium triacetoxyborohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as methanol or ethanol under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-one.
Reduction: Formation of 4-{[(5-Methylfuran-2-yl)methyl]amino}pentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s amine and alcohol groups may facilitate binding to these targets, leading to modulation of their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
4-{[(5-Methylfuran-2-yl)methyl]amino}cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a pentane chain.
4-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}pentan-1-ol: A closely related compound with a slight variation in the position of the methyl group.
Uniqueness
4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol is unique due to its specific combination of functional groups and its furan-based structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4-[(5-methylfuran-2-yl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C11H19NO2/c1-9(4-3-7-13)12-8-11-6-5-10(2)14-11/h5-6,9,12-13H,3-4,7-8H2,1-2H3 |
InChI Key |
URWNTMFNXAZUSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13257078.png)
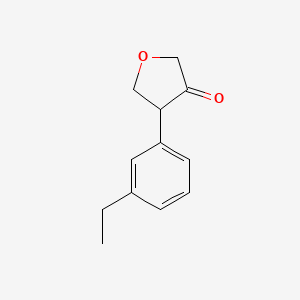

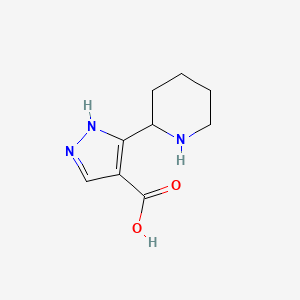
amine](/img/structure/B13257108.png)
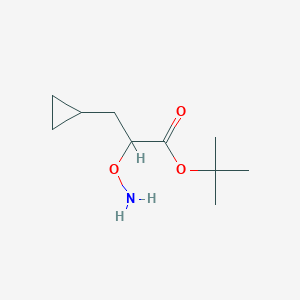

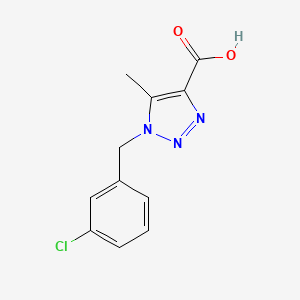

![2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13257133.png)
